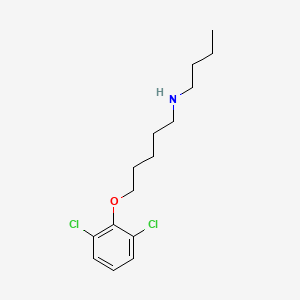![molecular formula C14H11N3O5S B5057611 1-[(4-methoxyphenyl)sulfonyl]-5-nitro-1H-benzimidazole](/img/structure/B5057611.png)
1-[(4-methoxyphenyl)sulfonyl]-5-nitro-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-methoxyphenyl)sulfonyl]-5-nitro-1H-benzimidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to inhibit certain enzymes and its potential as an anti-cancer agent. In
Aplicaciones Científicas De Investigación
1-[(4-methoxyphenyl)sulfonyl]-5-nitro-1H-benzimidazole has been studied for a variety of scientific research applications. One such application is its potential as an anti-cancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential as an anti-inflammatory agent and as an inhibitor of certain enzymes, such as protein kinase CK2.
Mecanismo De Acción
The mechanism of action of 1-[(4-methoxyphenyl)sulfonyl]-5-nitro-1H-benzimidazole is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes, such as protein kinase CK2. This inhibition leads to a decrease in the phosphorylation of certain proteins, which can affect various cellular processes.
Biochemical and Physiological Effects
Studies have shown that 1-[(4-methoxyphenyl)sulfonyl]-5-nitro-1H-benzimidazole has various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. It has also been shown to affect the phosphorylation of certain proteins, which can affect cellular processes such as cell cycle progression and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(4-methoxyphenyl)sulfonyl]-5-nitro-1H-benzimidazole in lab experiments is its potential as an anti-cancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in this area. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-[(4-methoxyphenyl)sulfonyl]-5-nitro-1H-benzimidazole. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the exploration of this compound's potential as an anti-cancer agent, particularly in combination with other anti-cancer drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for use in other scientific research applications, such as anti-inflammatory therapy and enzyme inhibition.
Métodos De Síntesis
The synthesis of 1-[(4-methoxyphenyl)sulfonyl]-5-nitro-1H-benzimidazole can be achieved through a variety of methods. One such method involves the reaction of 4-methoxyaniline with sodium nitrite and hydrochloric acid to form a diazonium salt. This salt is then coupled with 4-nitrophenylsulfone in the presence of a copper catalyst to form the desired product. Another method involves the reaction of 4-methoxyaniline with 4-nitrophenylsulfone in the presence of a base and a copper catalyst.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-5-nitrobenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5S/c1-22-11-3-5-12(6-4-11)23(20,21)16-9-15-13-8-10(17(18)19)2-7-14(13)16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSSLFUJPHKCCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=C2C=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5648440 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2-chloro-4-fluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5057528.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-tert-butylbenzamide](/img/structure/B5057540.png)


![7-(4-isopropylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5057562.png)
![N-(4-fluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine](/img/structure/B5057567.png)
![2-[(3-amino-4-methoxyphenyl)sulfonyl]ethanol hydrochloride](/img/structure/B5057576.png)
![2-[2-(1-piperidinylmethyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B5057587.png)
![3-propoxy-N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5057591.png)
![4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B5057601.png)
![1-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5057607.png)
![2,3-dichloro-N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5057619.png)

![4-amino-N'-[(4-chlorobenzyl)oxy]-N-(2,5-dimethylphenyl)-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5057628.png)